Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H11ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, including neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. Furthermore, it can modulate enzyme activity by binding to their active sites, leading to inhibition or activation of their catalytic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may include alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the pyrimidine biosynthesis pathway, leading to altered levels of pyrimidine nucleotides. Additionally, it can affect the metabolism of other biomolecules, such as amino acids and lipids, by modulating the activity of specific enzymes involved in their catabolism or anabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in specific cellular regions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it modulates enzyme activity or other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate typically involves the reaction of 2-chloro-4-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-chloro-4-phenylpyrimidine-5-carboxylic acid.
Reduction: Ethyl 2-chloro-4-phenylpyrimidine-5-methanol.
Comparison with Similar Compounds
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a methyl group instead of a phenyl group, which may result in different biological activities and chemical properties.
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: The presence of a trifluoromethyl group can significantly alter the compound’s reactivity and biological activity.
This compound: This compound has similar structural features but may exhibit different reactivity due to the presence of different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGKYDTQXQWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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